molecular formula C15H23NO2 B13314967 hexyl (2S)-2-amino-3-phenylpropanoate

hexyl (2S)-2-amino-3-phenylpropanoate

Cat. No.: B13314967
M. Wt: 249.35 g/mol
InChI Key: BTJNEJYKDORDPM-AWEZNQCLSA-N
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Description

Hexyl (2S)-2-amino-3-phenylpropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid phenylalanine and features a hexyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl (2S)-2-amino-3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-amino-3-phenylpropanoic acid (phenylalanine) with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and efficient process.

Chemical Reactions Analysis

Types of Reactions

Hexyl (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions may involve reagents such as acyl chlorides or anhydrides.

Major Products Formed

    Hydrolysis: Phenylalanine and hexanol.

    Reduction: Hexyl (2S)-2-amino-3-phenylpropanol.

    Substitution: Various amides or peptides depending on the nucleophile used.

Scientific Research Applications

Hexyl (2S)-2-amino-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a substrate for studying enzyme-catalyzed reactions involving esters.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester or amino acid substrates. The ester bond can be hydrolyzed by esterases, releasing the active phenylalanine moiety, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Hexyl (2S)-2-amino-3-phenylpropanoate can be compared with other esters derived from amino acids, such as:

    Methyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a methyl group instead of a hexyl group.

    Ethyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with an ethyl group instead of a hexyl group.

    Butyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a butyl group instead of a hexyl group.

The uniqueness of this compound lies in its longer alkyl chain, which may influence its hydrophobicity and interaction with biological membranes or other hydrophobic environments.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

hexyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3/t14-/m0/s1

InChI Key

BTJNEJYKDORDPM-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCCCCCOC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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